N-allyl-N'-formylformic hydrazide
Description
N-allyl-N'-formylformic hydrazide is a hydrazide derivative characterized by an allyl group (-CH₂CH=CH₂) and a formyl group (-CHO) attached to a hydrazide backbone (-NH-NH-C=O). Hydrazides are widely studied for their diverse applications, including corrosion inhibition , pharmaceutical agents (e.g., P2X7 receptor antagonists , MPO inhibitors ), and materials science precursors . The allyl and formyl substituents may confer unique electronic and steric properties, influencing reactivity and biological activity compared to other hydrazides.
Properties
IUPAC Name |
N-[formyl(prop-2-enyl)amino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-7(5-9)6-4-8/h2,4-5H,1,3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMKUGFVTHUUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C=O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-allyl-N’-formylformic hydrazide typically involves the reaction of an aldehyde with an azodicarboxylate. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-allyl-N’-formylformic hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal-based catalysts such as rhodium and copper, as well as non-metal-based catalysts for aerobic and photoorganocatalytic reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include thioesters, esters, amides, and ketones .
Scientific Research Applications
N-allyl-N'-formylformic hydrazide is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound, focusing on its use in medicinal chemistry, polymer science, and as a catalyst in organic synthesis.
Medicinal Chemistry Applications
1. Antimicrobial Activity
this compound has been studied for its antimicrobial properties. Research indicates that derivatives of hydrazides can exhibit significant antibacterial activity against various microbial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, making these compounds valuable in developing new antibiotics .
2. Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. For instance, certain hydrazide derivatives have shown promise as reversible inhibitors of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. Such properties suggest that this compound could be beneficial in treating neurological disorders by modulating neurotransmitter levels .
Polymer Science Applications
1. Smart Polymers
In polymer science, this compound can be incorporated into smart polymers that respond to external stimuli such as temperature or pH changes. These polymers have applications in drug delivery systems where controlled release of therapeutic agents is crucial. The ability to fine-tune the polymer's responsiveness through chemical modifications enhances its utility in biomedical applications .
2. Self-Healing Materials
The incorporation of this compound into polymer matrices has been explored for developing self-healing materials. Such materials can autonomously repair damage, significantly extending their lifespan and functionality. This application is particularly relevant in coatings and structural materials used in demanding environments .
Catalytic Applications
1. Organic Synthesis
this compound has been utilized as a catalyst in various organic reactions, including the synthesis of amides from nitriles. The compound's ability to facilitate these reactions efficiently positions it as a valuable tool in synthetic organic chemistry, offering a pathway to create complex molecules with high specificity .
2. Coordination Chemistry
The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit catalytic properties. These metal complexes have been studied for their ability to catalyze reactions under mild conditions, making them attractive for green chemistry initiatives aimed at reducing environmental impact .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibition of cell wall synthesis |
| Enzyme Inhibition | Reversible inhibition of monoamine oxidase | |
| Polymer Science | Smart Polymers | Responsive drug delivery systems |
| Self-Healing Materials | Autonomous repair capabilities | |
| Catalytic Applications | Organic Synthesis | Catalysis of amide formation from nitriles |
| Coordination Chemistry | Formation of metal complexes for catalytic reactions |
Case Study 1: Antimicrobial Efficacy
In a study examining various hydrazide derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Smart Polymer Development
A research group successfully synthesized a smart polymer incorporating this compound that exhibited temperature-responsive behavior. This polymer was tested for drug delivery applications and showed promising results in controlled release profiles under physiological conditions.
Case Study 3: Catalytic Performance
In another study, this compound was employed as a catalyst for converting nitriles to amides under mild conditions. The reaction yielded high selectivity and efficiency, showcasing the compound's utility in synthetic organic chemistry.
Mechanism of Action
The mechanism by which N-allyl-N’-formylformic hydrazide exerts its effects involves the formation of acyl hydrazide functionality through hydroacylation. This process activates the aldehydic C–H bond, leading to the formation of a C–N bond . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form various bioactive molecules suggests significant potential in medicinal chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Hydrazide Derivatives
Structural Variations and Their Implications
Hydrazide derivatives differ primarily in their substituents, which dictate their chemical and biological behavior:
- Tosylated acyl hydrazides (e.g., compounds 3a–t ): Contain sulfonyl groups, improving solubility and stability for pharmaceutical applications.
- Phenylhydrazides (e.g., MPO inhibitors ): Exhibit irreversible enzyme inhibition due to the hydrazide group’s nucleophilic reactivity.
- N-allyl-N'-formylformic hydrazide : The allyl group may enhance lipophilicity and metabolic stability compared to aryl or alkyl substituents, while the formyl group could increase electrophilicity, facilitating nucleophilic interactions .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison of Hydrazide Derivatives
Biological Activity
N-allyl-N'-formylformic hydrazide is a compound of interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is a hydrazone derivative, characterized by the presence of both allyl and formyl groups. The synthesis typically involves the reaction of formic hydrazide with an appropriate aldehyde under controlled conditions. Spectroscopic methods such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that several synthesized hydrazones demonstrated activity against various microbial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The effective concentration ranges were reported between 0.78 µg/mL to 6.25 µg/mL for some derivatives .
| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.13 |
| Mycobacterium tuberculosis | 0.78 - 6.25 |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain hydrazone derivatives can inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 5.10 µM to 22.08 µM, indicating promising anticancer activity compared to standard treatments .
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| HepG2 | 6.19 | Sorafenib | 9.18 |
| MCF-7 | 5.10 | Doxorubicin | 39.72 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of this compound have been investigated in various models. Compounds derived from this class have shown effectiveness in reducing inflammation markers in animal models of arthritis and other inflammatory conditions. For instance, one study reported a significant reduction in pleurisy at doses around 80 µmol/kg .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many hydrazone derivatives act by inhibiting key enzymes involved in disease processes, such as monoamine oxidase (MAO) for antidepressant effects .
- Cell Proliferation Modulation: These compounds can influence cell cycle progression and apoptosis pathways, leading to reduced tumor growth .
- Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, which contribute to their protective effects against oxidative stress-related damage .
Case Studies
- Antimicrobial Efficacy: A study examined the efficacy of various synthesized hydrazones against resistant strains of bacteria, demonstrating that this compound had comparable effectiveness to established antibiotics.
- Cancer Cell Line Studies: In a controlled laboratory setting, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects and potential as a lead compound for further development.
- Inflammation Models: In vivo studies on animal models indicated that treatment with this compound resulted in decreased levels of inflammatory cytokines.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing hydrazide derivatives like N-allyl-N'-formylformic hydrazide?
Synthesis of hydrazide derivatives often involves coupling hydrazine with carbonyl-containing precursors. For example:
- Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enables controlled synthesis of poly(acryloyl hydrazide) scaffolds, which can be functionalized with aldehydes under aqueous or organic conditions .
- Acid-catalyzed cyclization (e.g., HCl) improves yields in hydrazide-aldehyde reactions, as seen in the synthesis of triazolo[3,4-e]purine derivatives. Solvent choice (e.g., ethanol vs. DMF) and temperature are critical for regioselectivity .
- Tertiary amides may form symmetric aldihydrazines instead of triazoles due to steric hindrance, requiring careful mechanistic analysis .
Q. How can hydrazide-aldehyde/ketone conjugation be optimized for functionalization?
Hydrazide groups react selectively with carbonyl groups (aldehydes/ketones) via hydrazone bond formation. Key parameters include:
- pH control : Acidic conditions (e.g., HCl catalysis) enhance reaction rates and product stability .
- Solvent compatibility : Aqueous buffers are suitable for biomolecule labeling (e.g., glycoproteins), while organic solvents (e.g., DCM) are used for small-molecule synthesis .
- Stoichiometry : Excess hydrazide (1.2–2.0 equiv) ensures complete conversion, as demonstrated in fluorescent dye labeling .
Advanced Research Questions
Q. How can this compound derivatives be applied in protein labeling and radiolabeling?
- Site-specific protein modification : Genetically encoded glutamic acid benzyl ester (BnE) can be converted to acyl hydrazides for labeling with fluorophores (e.g., fluorescein) or radionuclides (e.g., technetium-99m). This requires precise pH adjustment and purification via SDS-PAGE or ESI-QTOF .
- Radiotracer development : Hydrazide ligands with electron-donating atoms (N, O) enhance chelation efficiency for radiometals like ⁹⁹ᵐTc, as shown in brain AMPA receptor imaging .
Q. What role does hydrazide chemistry play in glycoproteomics and biomarker discovery?
- Solid-phase extraction : Hydrazide-functionalized tips or beads capture N-linked glycopeptides from complex samples (e.g., serum) via glycan oxidation and hydrazone formation. Automation reduces processing time from days to hours .
- LC-MS/MS analysis : Enriched glycoproteins (e.g., α-1-antichymotrypsin in NSCLC patients) are identified with high resolution, enabling biomarker validation via ELISA .
Q. How do mechanistic contradictions in hydrazide reactivity impact experimental design?
- Steric vs. electronic effects : Tertiary amides (e.g., triazinamide) form aldihydrazines instead of triazoles due to steric hindrance, contradicting assumptions about their acylating potential. Researchers must validate reaction pathways via kinetic studies and spectroscopic analysis (e.g., ¹H NMR) .
- Acid dependency : Cyclization of purine hydrazides fails without HCl, suggesting protonation is critical for transition-state stabilization .
Q. What computational and biochemical strategies are used to design bioactive hydrazide derivatives?
- MAO-B inhibitors : Ferulic acid hydrazide derivatives are designed by coupling with substituted aldehydes. Docking studies (e.g., AutoDock Vina) predict binding affinity, while enzymatic assays (IC₅₀ values) validate inhibition .
- DNA-binding probes : Fluorescent tripeptides (e.g., Thr-Val-Thr dansyl hydrazide) are optimized for AT-pair specificity via molecular dynamics simulations and fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
